molecular formula C9H9N3O2S B1529295 1-(4-ethyl-1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylic acid CAS No. 1342218-33-0

1-(4-ethyl-1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylic acid

Cat. No. B1529295
CAS RN: 1342218-33-0
M. Wt: 223.25 g/mol
InChI Key: HOKWDDKSUNRVSE-UHFFFAOYSA-N
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Description

The compound “1-(4-ethyl-1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylic acid” is a complex organic molecule that contains a pyrazole ring and a thiazole ring. Pyrazole is a five-membered ring with three carbon atoms and two nitrogen atoms. Thiazole, on the other hand, is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole and thiazole rings in separate steps, followed by their connection via an appropriate functional group. The exact synthetic route would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole and thiazole rings, along with the ethyl group attached to the thiazole ring and the carboxylic acid group attached to the pyrazole ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the pyrazole and thiazole rings, as well as the functional groups attached to these rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by the nature of the pyrazole and thiazole rings, as well as the attached functional groups .

Scientific Research Applications

Metabolite Identification and Biological Monitoring

Identification of Etridiazole Metabolites : Research on etridiazole, a compound related to thiazole carboxylic acids, highlighted the identification of its metabolites, 5-ethoxy-1,2,4-thiadiazole-3-carboxylic acid (ET-CA), in the urine of rats and humans. This study developed analytical procedures for these metabolites, proposing ET-CA as a biomarker for biological monitoring of etridiazole exposure (Welie et al., 2005).

Environmental and Health Impact Studies

Environmental Exposure to DINCH : A study on 1,2-Cyclohexane dicarboxylic acid, diisononyl ester (DINCH), and its metabolites in the urine of U.S. adults from 2000-2012 provides insights into human exposure to plasticizers and the potential use of metabolites as biomarkers for exposure assessment (Silva et al., 2013).

Toxicology and Exposure Biomarkers

Pyrethroid Insecticides Metabolites : The widespread exposure to pyrethroid insecticides in the U.S. population and the detection of their metabolites in urine demonstrate the importance of biomonitoring for assessing environmental exposures. This research underscores the potential health impacts and the need for monitoring such exposures through urinary biomarkers (Barr et al., 2010).

Biochemical Analysis Techniques

NMR Spectroscopy in Poisoning Cases : The use of NMR spectroscopy for analyzing a wide range of xenobiotics and their metabolites in biological fluids showcases the method's applicability in toxicological studies and poisoning cases. This technique allows for the characterization and quantitation of compounds directly from samples without extensive preparation (Imbenotte et al., 2003).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would likely involve interaction with a specific biological target .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it is handled and used .

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. This could include studies to optimize its synthesis, investigations of its reactivity, and evaluations of its activity against various biological targets .

properties

IUPAC Name

1-(4-ethyl-1,3-thiazol-2-yl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2S/c1-2-7-5-15-9(11-7)12-4-6(3-10-12)8(13)14/h3-5H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOKWDDKSUNRVSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CSC(=N1)N2C=C(C=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-ethyl-1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-ethyl-1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylic acid
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1-(4-ethyl-1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylic acid
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1-(4-ethyl-1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylic acid
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1-(4-ethyl-1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylic acid
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1-(4-ethyl-1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 6
1-(4-ethyl-1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylic acid

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